molecular formula C12H13F2NO B6283786 N-(2,2-difluorocyclopentyl)benzamide CAS No. 1854109-62-8

N-(2,2-difluorocyclopentyl)benzamide

Cat. No. B6283786
CAS RN: 1854109-62-8
M. Wt: 225.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluorocyclopentyl)benzamide, commonly referred to as DFCB, is a synthetic compound widely used in scientific research, particularly in the fields of biochemistry and physiology. DFCB is a member of the benzamide family, which are derivatives of benzoic acid. DFCB has been found to have a variety of biochemical and physiological effects, and its applications in laboratory experiments have been widely studied.

Scientific Research Applications

DFCB has many applications in scientific research. It has been used to study a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of enzyme activity, and the regulation of cell signaling pathways. DFCB has also been used to study the effects of drugs on the body, and its ability to interact with G protein-coupled receptors has been studied extensively.

Mechanism of Action

The exact mechanism of action of DFCB is not yet fully understood. However, it is believed that DFCB binds to G protein-coupled receptors, which then activates a cascade of biochemical and physiological processes. These processes can ultimately lead to changes in gene expression, enzyme activity, and cell signaling pathways.
Biochemical and Physiological Effects
DFCB has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, regulate gene expression, and affect cell signaling pathways. Additionally, DFCB has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

DFCB has many advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured in vitro. Additionally, its ability to interact with G protein-coupled receptors makes it an ideal tool for studying the effects of drugs on the body. However, it is important to note that DFCB is not approved for human use, and its effects on humans have not been extensively studied.

Future Directions

The potential future directions for DFCB are numerous. One potential direction is to further study its effects on gene expression and cell signaling pathways. Additionally, further research can be done to explore its potential applications in drug development and its potential therapeutic benefits. Additionally, further research can be done to explore the effects of DFCB on humans, as well as its potential side effects. Finally, further research can be done to explore its potential interactions with other drugs and its potential synergistic effects.

Synthesis Methods

DFCB is synthesized through a multi-step reaction process. The first step involves the reaction of benzoyl chloride and 2,2-difluorocyclopentanone, which produces 2,2-difluorocyclopentylbenzoyl chloride. This intermediate is then reacted with ammonia, resulting in the formation of N-(2,2-difluorocyclopentyl)benzamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-difluorocyclopentyl)benzamide involves the reaction of 2,2-difluorocyclopentanone with benzoyl chloride in the presence of a base to form N-(2,2-difluorocyclopentyl)benzamide.", "Starting Materials": [ "2,2-difluorocyclopentanone", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2,2-difluorocyclopentanone to a reaction flask", "Add benzoyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1854109-62-8

Product Name

N-(2,2-difluorocyclopentyl)benzamide

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.